(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol
Overview
Description
(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol is a chiral compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, attached to a phenylethanol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents.
Amino Group Introduction: The amino group can be introduced through nucleophilic substitution reactions.
Chiral Center Formation: The chiral center at the 2-position is established through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrimidine ring or the phenylethanol moiety to more saturated derivatives.
Substitution: The amino group and the dimethyl groups on the pyrimidine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and the chiral center play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-methylpyrimidin-2-yl)amino]-2-phenylethanol
- (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylpropanol
Uniqueness
- Structural Features : The presence of both dimethyl groups and the specific chiral center configuration.
- Biological Activity : Unique interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-8-11(2)16-14(15-10)17-13(9-18)12-6-4-3-5-7-12/h3-8,13,18H,9H2,1-2H3,(H,15,16,17)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWWQAOORBIRRJ-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CO)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N[C@H](CO)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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